2-Methyl-L-serine

Enzyme kinetics Biocatalysis Chiral synthesis

2-Methyl-L-serine (α-Methyl-L-serine) is the L-enantiomer of 2-methylserine, distinguished by an α-methyl group that creates a quaternary α-carbon. This substitution imposes steric constraints that fundamentally alter enzyme recognition—serving as a specific substrate for α-methylserine aldolase while acting as a competitive inhibitor of canonical L-serine-utilizing enzymes. It enables predictable modulation of peptide backbone conformation (β-turn induction), construction of protease-resistant Tn antigen mimics for cancer vaccine research, and synthesis of subtype-selective mGluR antagonists (e.g., MSOP). Essential for studying active-site architecture and designing conformationally constrained bioactive peptides. Available in research-grade purity with worldwide fulfillment.

Molecular Formula C4H9NO3
Molecular Weight 119.12 g/mol
CAS No. 16820-18-1
Cat. No. B028864
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-L-serine
CAS16820-18-1
Synonyms(S)-(+)-2-Amino-3-hydroxy-2-methylpropionic Acid;  2-Methyl-L-serine;  (S)-2-Methylserine;  L-2-Methylserine;  L-α-Methylserine; 
Molecular FormulaC4H9NO3
Molecular Weight119.12 g/mol
Structural Identifiers
SMILESCC(CO)(C(=O)[O-])[NH3+]
InChIInChI=1S/C4H9NO3/c1-4(5,2-6)3(7)8/h6H,2,5H2,1H3,(H,7,8)/t4-/m0/s1
InChIKeyCDUUKBXTEOFITR-BYPYZUCNSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-L-serine (16820-18-1): A Non-Proteinogenic Amino Acid for Enzyme Kinetics and Peptide Design


2-Methyl-L-serine (CAS 16820-18-1), also known as α-Methyl-L-serine or (S)-2-amino-3-hydroxy-2-methylpropanoic acid, is the L-enantiomer of 2-methylserine and a non-proteinogenic α-amino acid [1]. This serine analogue, with a molecular weight of 119.12 and the formula C4H9NO3, is primarily employed as a chiral building block in peptide synthesis and as a specialized probe to study enzyme substrate specificity and kinetics [2]. Its utility is derived from the substitution of the α-hydrogen in L-serine with a methyl group, which introduces steric and electronic constraints that fundamentally alter enzyme recognition and peptide backbone conformation [3]. As a research chemical, it is available from multiple specialized vendors and is intended strictly for laboratory use .

Why Generic L-Serine or Other Serine Analogs Cannot Substitute for 2-Methyl-L-serine


Interchanging 2-methyl-L-serine with its close analogs, such as L-serine, D-serine, or other methylated derivatives, is not scientifically valid due to profound differences in molecular recognition and biochemical function. The α-methyl group in 2-methyl-L-serine creates a quaternary carbon center that imposes significant steric hindrance and restricts conformational flexibility, which is not present in the parent L-serine [1]. This structural modification directly impacts its interaction with enzymes: 2-methyl-L-serine serves as a specific substrate for a dedicated α-methylserine aldolase, an enzyme that does not process L-serine or D-serine [2]. Conversely, it acts as a competitive inhibitor for standard L-serine-utilizing enzymes, whereas L-serine is a substrate [3]. In the context of bioactive derivative design, the α-methyl group can convert an agonist (serine-O-phosphate) into a selective antagonist (α-methylserine-O-phosphate) [4]. Therefore, the choice of 2-methyl-L-serine over other analogs is not a matter of preference but a fundamental requirement dictated by the specific enzyme, receptor, or conformational outcome being investigated.

Quantitative Evidence Differentiating 2-Methyl-L-serine from Its Key Analogs


Exclusive Substrate Specificity: α-Methylserine Aldolase Converts Only the L-Enantiomer

α-Methylserine aldolase from Ralstonia sp. exhibits strict stereospecificity for the L-enantiomer of 2-methylserine. The enzyme catalyzes the interconversion of α-methyl-L-serine to L-alanine and formaldehyde but does not accept α-methyl-D-serine, L-serine, or D-serine as substrates [1].

Enzyme kinetics Biocatalysis Chiral synthesis

Reversal of Pharmacological Function: From Agonist to Selective Antagonist

The addition of an α-methyl group to serine-O-phosphate transforms it from a mGluR agonist to a selective competitive antagonist. (RS)-α-Methylserine-O-phosphate (MSOP) selectively antagonizes L-AP4-sensitive presynaptic mGluRs with an apparent KD of 51 µM, showing over 13-fold selectivity compared to its activity at (1S,3S)-ACPD-sensitive receptors (>700 µM) [1].

Neuropharmacology GPCR research Metabotropic glutamate receptors

Induced Conformational Flexibility in Peptide Backbones

Replacing a threonine (Thr) residue with α-methylserine (MeSer) in a model peptide sequence (Thr-Ala-Ala) significantly alters its conformational landscape. In aqueous solution, the MeSer-containing peptide exists in an equilibrium of extended (70%) and β-turn (30%) conformations. Glycosylation of the MeSer peptide further increases backbone flexibility, a stark contrast to the glycosylated Thr peptide, which is driven to a folded state [1].

Peptide chemistry Structural biology NMR spectroscopy

Retention of Biological Recognition in a Structurally Altered Mimic

A Tn antigen mimic, constructed by replacing the natural underlying amino acid with the non-natural α-methylserine analogue, demonstrates a binding affinity for a natural lectin that is comparable to that of the natural Tn antigen. This modification successfully retains the bioactive conformation recognized by anti-MUC1 antibodies [1].

Glycobiology Immunology Cancer vaccine development

Validated Research Applications for 2-Methyl-L-serine (CAS 16820-18-1)


Enzymology Studies of Serine-Dependent Pathways

As a competitive inhibitor of various L-serine processing enzymes [1], 2-Methyl-L-serine is a critical tool for probing active site architecture and catalytic mechanisms. Its exclusive substrate specificity for dedicated enzymes like α-methylserine aldolase, which does not process L-serine or D-serine [2], allows researchers to dissect complex metabolic pathways and isolate the activity of specific enzymes.

Rational Design of Conformationally Constrained Peptides

Incorporating 2-Methyl-L-serine into synthetic peptides allows for predictable modulation of backbone conformation. As demonstrated by direct comparison with threonine, it can be used to induce a defined mixture of extended and β-turn structures or to increase backbone flexibility upon glycosylation [3]. This makes it a valuable building block for designing peptides with enhanced stability or tailored biological activity.

Development of Stable and Functional Biomolecule Mimics

The successful creation of a Tn antigen mimic using α-methylserine, which retains binding affinity for natural lectins [4], validates the use of this compound in designing protease-resistant surrogates of bioactive peptides. This approach is particularly relevant for developing next-generation cancer vaccine candidates and immunotherapeutic agents where structural integrity is paramount.

Synthesis of Selective Neuropharmacological Probes

2-Methyl-L-serine serves as a crucial precursor for generating selective antagonists for metabotropic glutamate receptors. As shown with the derivative (RS)-α-methylserine-O-phosphate (MSOP), the α-methyl modification directly converts a broad-spectrum agonist into a subtype-selective antagonist (KD = 51 µM for L-AP4-sensitive mGluRs) [5]. This enables the creation of high-precision tools for studying glutamatergic signaling.

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